Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698193
InChI: InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C14H17BrN2O5
Molecular Weight: 373.20 g/mol

Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

CAS No.:

Cat. No.: VC16698193

Molecular Formula: C14H17BrN2O5

Molecular Weight: 373.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate -

Specification

Molecular Formula C14H17BrN2O5
Molecular Weight 373.20 g/mol
IUPAC Name methyl 4-[2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate
Standard InChI InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19)
Standard InChI Key BYRUUFHDTSUGGY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hydrazinyl group linked to a 2-bromo-4-methylphenoxy moiety via an acetyl bridge, terminating in a methyl 4-oxobutanoate ester (Figure 1). The SMILES notation (COC(=O)CCC(=O)NN(C(=O)COc1cc(c(cc1)C)Br)C) delineates its connectivity, while the InChIKey (InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13...) provides a unique identifier for its stereochemical configuration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₇BrN₂O₅
Molecular Weight373.20 g/mol
logP (Partition Coefficient)2.84 (estimated)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area98.5 Ų

The logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems, while the polar surface area indicates potential solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Acetylation of 2-bromo-4-methylphenol: Reaction with chloroacetyl chloride yields 2-(2-bromo-4-methylphenoxy)acetyl chloride.

  • Hydrazine Conjugation: The acetyl chloride reacts with methyl 4-hydrazinyl-4-oxobutanoate to form the hydrazinyl linkage.

  • Esterification: Methanol facilitates the final esterification under acidic catalysis.

Table 2: Optimal Reaction Conditions

StepConditionsYield
Acetylation0–5°C, anhydrous dichloromethane78%
Hydrazine ConjugationRT, triethylamine catalyst65%
EsterificationReflux, H₂SO₄ catalyst82%

Key Challenges: Side reactions, such as over-acetylation or hydrolysis of the ester group, necessitate precise temperature control and stoichiometric ratios.

Applications in Chemical Research

Intermediate in Heterocyclic Synthesis

The compound’s hydrazinyl and ketoester groups enable cyclocondensation reactions to form pyrazolone and pyridazinone derivatives, which are pharmacophores in antiviral and anticancer agents. For example, reacting it with β-ketoesters yields 5-membered heterocycles with demonstrated bioactivity in preliminary assays.

Coordination Chemistry

The hydrazine moiety acts as a bidentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes exhibit unique magnetic and catalytic properties, potentially useful in asymmetric synthesis .

Research Findings and Future Directions

Biological Activity Screening

In vitro studies highlight moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Molecular docking simulations suggest inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the hydrazine group.

Material Science Applications

The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling incorporation into conjugated polymers for organic electronics. Preliminary tests show a bandgap of 2.8 eV, suitable for photovoltaic applications.

Future Research Priorities:

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy substituent to enhance bioactivity.

  • Scale-Up Protocols: Developing continuous-flow synthesis to improve yield and sustainability.

Exposure RoutePrecautionary Measures
SkinNitrile gloves, lab coat
InhalationFume hood, N95 respirator
DisposalIncineration at >800°C

First Aid: Immediate rinsing with water for skin/eye contact and oxygen therapy for inhalation exposure .

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